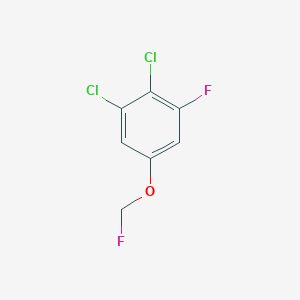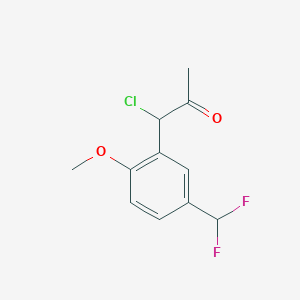
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, arynes are reacted with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes . This reaction is typically carried out under mild conditions and allows for the rapid construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form cyclopropanes and pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the chlorine atoms.
Cycloaddition Reactions: Reactions with 2-trifluoromethyl-1,3-conjugated enynes and CF3CHN2 under solvent-controlled conditions can yield cyclopropanes and pyrazolines.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Cycloaddition Reactions: Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Applications De Recherche Scientifique
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups but in different positions on the benzene ring.
1,2-Bis(trifluoromethyl)cyclopropane: A compound with a similar trifluoromethyl substitution pattern but on a cyclopropane ring.
Uniqueness
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H2Cl2F6 |
|---|---|
Poids moléculaire |
282.99 g/mol |
Nom IUPAC |
1,5-dichloro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-3-1-4(7(11,12)13)6(5(10)2-3)8(14,15)16/h1-2H |
Clé InChI |
BGLAUWOOOFHRAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
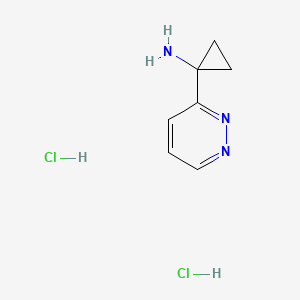
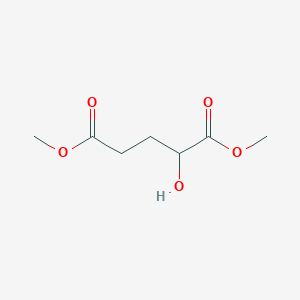
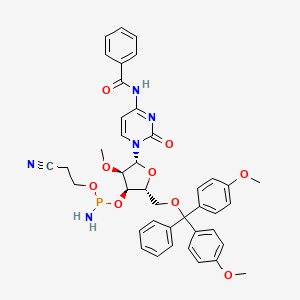


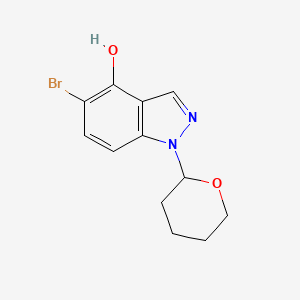

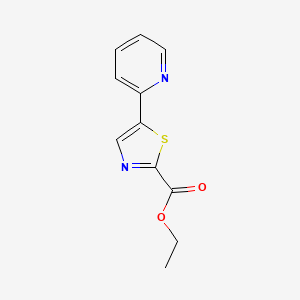
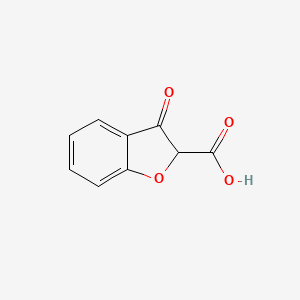
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
